Guanidylfungin B

Description

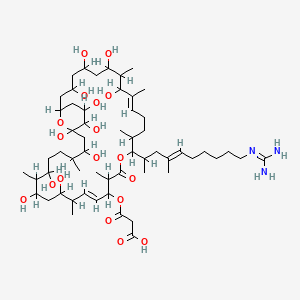

Structure

2D Structure

Properties

CAS No. |

94116-20-8 |

|---|---|

Molecular Formula |

C57H101N3O18 |

Molecular Weight |

1116.4 g/mol |

IUPAC Name |

3-[[(10E,20E)-15-[(E)-10-(diaminomethylideneamino)-4-methyldec-4-en-2-yl]-3,5,7,9,23,25,27,31,33,34,35-undecahydroxy-8,10,14,18,22,26,30-heptamethyl-17-oxo-16,37-dioxabicyclo[31.3.1]heptatriaconta-10,20-dien-19-yl]oxy]-3-oxopropanoic acid |

InChI |

InChI=1S/C57H101N3O18/c1-31(15-12-10-11-13-22-60-56(58)59)23-36(6)53-35(5)17-14-16-34(4)52(72)38(8)45(65)26-41(62)24-40(61)25-42-27-47(67)54(73)57(75,78-42)30-48(68)33(3)18-20-43(63)37(7)46(66)28-44(64)32(2)19-21-49(39(9)55(74)77-53)76-51(71)29-50(69)70/h15-16,19,21,32-33,35-49,52-54,61-68,72-73,75H,10-14,17-18,20,22-30H2,1-9H3,(H,69,70)(H4,58,59,60)/b21-19+,31-15+,34-16+ |

InChI Key |

DVNBCGGJVDKDQA-UCNQLLDXSA-N |

SMILES |

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |

Isomeric SMILES |

CC1CC/C=C(/C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(/C=C/C(C(C(=O)OC1C(C)C/C(=C/CCCCCN=C(N)N)/C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)\C |

Canonical SMILES |

CC1CCC=C(C(C(C(CC(CC(CC2CC(C(C(O2)(CC(C(CCC(C(C(CC(C(C=CC(C(C(=O)OC1C(C)CC(=CCCCCCN=C(N)N)C)C)OC(=O)CC(=O)O)C)O)O)C)O)C)O)O)O)O)O)O)O)C)O)C |

Synonyms |

guanidylfungin B |

Origin of Product |

United States |

Origin and Production of Guanidylfungin B

Microbial Producers and Taxonomy

The primary source of Guanidylfungin B is microorganisms, specifically bacteria belonging to the genus Streptomyces. These soil-dwelling bacteria are renowned for their ability to produce a wide array of secondary metabolites, including many clinically important antibiotics.

This compound, along with its analog Guanidylfungin A, was first isolated from the mycelia of Streptomyces hygroscopicus strain No. 662. nih.govjst.go.jpcapes.gov.br This particular strain was identified and characterized based on its morphological, cultural, physiological, and biochemical properties. nih.gov The genus Streptomyces is characterized by its filamentous, fungus-like growth, and S. hygroscopicus is a well-documented species within this genus. dsmz.de

General characteristics of Streptomyces hygroscopicus include being Gram-positive, obligately aerobic, mesophilic, and capable of forming spores. dsmz.de Various strains of S. hygroscopicus are known producers of diverse bioactive compounds. For instance, strain BS-112, isolated from forest soil, produces tetrins A and B and tetramycins A and B, which exhibit strong antifungal activity. nih.gov Another endophytic strain, TP-A045, isolated from the plant Pteridium aquilinum, is known to produce pteridic acids A and B, which have plant growth-promoting, auxin-like activity. researchgate.net The ability of different S. hygroscopicus strains to produce a variety of complex secondary metabolites underscores the metabolic versatility of this species.

A patent document specifies that the Guanidylfungin A-producing organism, Streptomyces hygroscopicus No. 662, was deposited in the Fermentation Research Institute of the Agency of Industrial Science and Technology under the deposition number FERM BP-86. google.com

Table 1: Producing Organisms of this compound and Related Compounds

| Compound | Producing Organism | Strain | Reference |

| This compound | Streptomyces hygroscopicus | No. 662 | nih.gov |

| Guanidylfungin A | Streptomyces hygroscopicus | No. 662 | nih.gov |

| Guanidylfungin A-like compound | Streptomyces violaceusniger | YCED-9 | nih.gov |

| Guanidylfungin A (predicted) | Streptomyces sp. | 11-1-2 | researchgate.netresearchgate.net |

While S. hygroscopicus No. 662 is the definitive source of this compound, research has pointed to other organisms that may produce structurally similar compounds. nih.gov One study identified Streptomyces violaceusniger strain YCED-9 as a producer of at least three different antifungal antibiotics, including a polyene-like compound noted to be similar to Guanidylfungin A. nih.gov Furthermore, metabolomic analysis of the plant pathogen Streptomyces sp. 11-1-2 predicted the presence of Guanidylfungin A among its array of specialized metabolites. researchgate.netresearchgate.net These findings suggest that the biosynthetic capability for guanidylfungin-type structures may exist in other Streptomyces species.

Characterization of Streptomyces hygroscopicus Strains

Fermentation Processes for this compound Biosynthesis

The production of this compound is achieved through controlled fermentation of the producing microorganism. This process involves cultivating the Streptomyces strain in a nutrient-rich medium under specific conditions to encourage the synthesis of the desired secondary metabolite.

The yield of secondary metabolites like this compound from Streptomyces fermentation is highly dependent on the composition of the culture medium and various physical parameters. While specific optimization data for this compound is not extensively detailed in the available literature, general principles for enhancing antibiotic production from Streptomyces are well-established. The biosynthesis of polyketide compounds, the class to which guanidylfungins belong, involves precursor units derived from primary metabolism, such as acetyl-CoA and propionyl-CoA. mdpi.comnih.gov

Labeling experiments have shown that the aglycone of Guanidylfungin A is synthesized from twelve acetate (B1210297) and nine propionate (B1217596) units, indicating that the availability of these precursors in the fermentation medium is crucial for high yields. nih.gov Optimization strategies often involve manipulating the carbon and nitrogen sources, mineral content, pH, and aeration of the culture to maximize the production of these building blocks and the final compound. nih.gov For example, enhancing the yield of other complex polyketides, such as echinocandin B, has been achieved through metabolic engineering and optimization of fermentation conditions in bioreactors. nih.gov

Transitioning from laboratory-scale flasks to large-scale bioreactors for industrial production presents several challenges. Maintaining optimal growth and production conditions, such as aeration and agitation, becomes more complex at a larger scale. The filamentous nature of Streptomyces can lead to high viscosity in the fermentation broth, which can impede mass transfer of oxygen and nutrients, thereby affecting cell growth and metabolite synthesis. nih.gov

A patent for guanidylfungin derivatives notes that Guanidylfungins A and B can be produced from a "culture broth" of the producing organism in a "conventional manner," suggesting standard submerged fermentation techniques are applicable. google.com Successful scale-up requires careful control of process parameters to ensure that the conditions optimized at the lab scale are effectively replicated in larger fermenters. One study on a related Streptomyces strain mentioned the creation of a "large-scale" extract for fractionation, implying that bioproduction beyond benchtop levels is feasible. core.ac.uk

Optimization of Culture Conditions for Yield Enhancement

Isolation and Purification Methodologies

Following fermentation, the target compound, this compound, must be separated from the complex mixture of cellular biomass, residual media components, and other secondary metabolites. This compound is found within the mycelia of the producer organism. nih.gov

The initial isolation process for this compound from Streptomyces hygroscopicus No. 662 involved extraction from the mycelia followed by purification using a combination of chromatographic techniques. nih.govjst.go.jp The primary methods employed were silica (B1680970) gel absorption chromatography and reversed-phase liquid chromatography. nih.gov

Further detailed methodologies for isolating related compounds from other Streptomyces strains provide additional insight into effective purification strategies. These include:

Adsorbent Chromatography: Using resins like Diaion HP-20 to capture the compounds from the crude extract.

Size-Exclusion Chromatography: Employing materials like Sephadex LH-20 to separate molecules based on size.

Liquid Chromatography: Utilizing medium pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) for high-resolution separation and purification.

A typical purification workflow involves initial solvent extraction from the biomass, followed by a series of chromatographic steps to progressively enrich and purify the target compound. rroij.comresearchgate.net The choice of solvents and chromatographic phases is dictated by the physicochemical properties of this compound. rroij.com

Extraction Techniques from Mycelial Biomass

The initial step in isolating this compound is its extraction from the mycelial cake obtained after fermentation of Streptomyces hygroscopicus. The mycelia, which contain the target compound, are separated from the fermentation broth by filtration or centrifugation. nih.govgoogle.com

Organic solvents are employed to efficiently extract the lipophilic macrolide from the cellular biomass. While the seminal study on this compound does not specify the exact solvent used nih.gov, established protocols for similar polyketide compounds from Streptomyces mycelia commonly utilize methanol (B129727). bioline.org.brpnas.org The mycelial mass is typically extracted multiple times with the solvent to ensure a comprehensive recovery of the compound. The resulting solvent extracts are then combined. This methanolic extract contains a complex mixture of metabolites, including this compound, its analogue Guanidylfungin A, and other cellular components. nih.govpnas.org The combined organic extracts are then concentrated under reduced pressure to yield a crude extract, which serves as the starting material for subsequent purification steps. pnas.org

Table 1: Solvents Used in the Extraction of Polyketides from Mycelial Biomass

| Solvent | Application Note | Reference |

|---|---|---|

| Methanol | Commonly used for extracting polyketides from Streptomyces mycelia. | bioline.org.brpnas.org |

| Ethyl Acetate | Used for extracting antifungal metabolites from Streptomyces culture supernatant. | frontiersin.orgscirp.org |

Chromatographic Separation and Purification Protocols

The crude extract containing this compound undergoes several stages of chromatographic separation to isolate it from other compounds. nih.gov This process typically involves a sequence of different chromatography techniques that separate molecules based on their physical and chemical properties such as polarity, size, and adsorption affinity. google.comcolumn-chromatography.com

A common multi-step purification protocol for Guanidylfungin and similar polyketides involves the following stages:

Adsorption Chromatography on Non-functionalized Resin: The crude extract is first subjected to column chromatography using a macroporous adsorbent resin like Diaion HP-20. google.com This step is effective for initial cleanup, separating the desired macrolides from highly polar impurities. The column is loaded with the extract and eluted with a solvent such as methanol to recover the fraction containing the taxanes. nih.gov

Silica Gel Chromatography: The fraction from the adsorbent resin is then further purified using silica gel column chromatography. nih.govgoogle.comcolumn-chromatography.com This technique separates compounds based on their polarity. The column is packed with silica gel and eluted with a gradient of solvents, typically increasing in polarity. For example, a mobile phase system of chloroform-methanol or petroleum ether-ethyl acetate can be used. frontiersin.orgmdpi.com Fractions are collected and tested for the presence of the target compound.

Size-Exclusion Chromatography: To separate compounds by size, gel filtration chromatography with a support like Sephadex LH-20 is often employed. google.commdpi.comnih.gov This step is effective in removing other impurities that have a different molecular size than this compound. A common eluent for this step is methanol or a mixture like petroleum ether-dichloromethane-methanol. mdpi.commdpi.com

Reversed-Phase Liquid Chromatography: The final purification steps often involve reversed-phase liquid chromatography (RP-LC). nih.govphenomenex.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. pnas.orgphenomenex.com A gradient elution, where the concentration of the organic solvent is gradually increased, is used to elute the compounds. mdpi.com This method was specifically mentioned in the initial isolation of this compound. nih.gov

Table 2: Chromatographic Stages for this compound Purification

| Stage | Chromatographic Technique | Stationary Phase Example | Typical Mobile Phase System | Reference |

|---|---|---|---|---|

| 1. Initial Cleanup | Adsorption Chromatography | Diaion HP-20 | Methanol | google.comnih.gov |

| 2. Fractionation | Normal-Phase Chromatography | Silica Gel | Chloroform-Methanol Gradient | nih.govfrontiersin.orgmdpi.com |

| 3. Size-Based Separation | Size-Exclusion Chromatography | Sephadex LH-20 | Methanol | mdpi.comnih.gov |

Advanced Purification Strategies for High Purity

To achieve the high purity (>95%) required for structural elucidation and biological studies, advanced purification strategies are implemented as final "polishing" steps.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scaled-up version of analytical HPLC used to purify larger quantities of a compound. nih.gov For macrolides like this compound, a reversed-phase semi-preparative HPLC column is often the final step. pnas.orgmdpi.com By using optimized gradients of mobile phases (e.g., water/acetonitrile with 0.1% formic acid), it is possible to resolve this compound from its closely related analogue, Guanidylfungin A, and any remaining minor impurities. pnas.orgmdpi.com

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a support-free liquid-liquid partition chromatography technique that can be used for the purification of natural products like polyketides. It avoids the irreversible adsorption that can occur with solid stationary phases. For other complex polyketides, HSCCC has been used after an initial cleanup on Sephadex LH-20 to achieve a purity of over 95%. sciencepublishinggroup.comsciencepg.com A carefully selected two-phase solvent system, such as petroleum ether–ethyl acetate–ethanol–water, is used for the separation. sciencepublishinggroup.com

Recrystallization: If the purified this compound is obtained as a solid, recrystallization can be an effective final step to obtain a crystalline product of very high purity. This technique relies on the principle that the solubility of a compound in a solvent changes with temperature. While not specifically documented for this compound, it is a standard method for purifying stable, crystalline organic compounds. preprints.org

Table 3: Advanced Purification Techniques

| Technique | Principle | Application Note | Reference |

|---|---|---|---|

| Preparative HPLC | High-resolution liquid chromatography on a larger scale. | Final purification of macrolides using reversed-phase (C18) columns. | pnas.orgmdpi.com |

| High-Speed Counter-Current Chromatography (HSCCC) | Support-free liquid-liquid partition chromatography. | Used to achieve >95% purity for polyketides, minimizing sample loss. | sciencepublishinggroup.comsciencepg.com |

Biosynthesis and Precursor Incorporation in Guanidylfungin B Pathways

Elucidation of Biosynthetic Precursors

The structural backbone of Guanidylfungin B is a large, 36-membered polyhydroxyl lactone ring, suggesting a polyketide origin. Polyketides are assembled through the sequential condensation of short-chain carboxylic acid units, typically acetyl-CoA and propionyl-CoA. mdpi.com The identity of the specific building blocks for the guanidylfungin aglycone was confirmed through isotope labeling experiments.

Pioneering research into the biosynthesis of the guanidylfungins involved feeding the producing organism, Streptomyces hygroscopicus No. 662, with isotopically labeled precursors. In these experiments, sodium [1-¹³C]acetate and sodium [1-¹³C]propionate were separately administered to the culture. The resulting Guanidylfungin A was then isolated, and the incorporation and position of the ¹³C label were analyzed using NMR spectroscopy.

The results of these labeling studies revealed a clear pattern of precursor incorporation into the aglycone, or the large macrolide ring portion, of the molecule. researchgate.net Since Guanidylfungin A and B differ only in the malonic acid side chain and share an identical macrolide structure, these findings are directly applicable to the biosynthesis of this compound. jst.go.jpnih.gov The experiments demonstrated that the carbon skeleton is assembled from twelve acetate (B1210297) units and nine propionate (B1217596) units. researchgate.net

Table 1: Precursor Incorporation into the Guanidylfungin Aglycone

| Precursor | Formula | Number of Units Incorporated |

| Acetate | CH₃COOH | 12 |

| Propionate | CH₃CH₂COOH | 9 |

This interactive table summarizes the findings from isotope labeling experiments which determined the building blocks for the Guanidylfungin A/B macrolide ring.

Proposed Biosynthetic Routes for this compound

Based on the precursor incorporation data, this compound is classified as a polyketide, synthesized by a Type I polyketide synthase (PKS). The proposed biosynthetic route begins with a starter unit, which is believed to be 4-guanidinobutanoate derived from the amino acid arginine. researchgate.net This starter unit initiates a series of condensation reactions.

The growing polyketide chain is extended through the sequential addition of extender units derived from malonyl-CoA (from acetate) and methylmalonyl-CoA (from propionate). mdpi.com The sequence of these additions is dictated by the modular nature of the PKS enzyme complex. Following the assembly of the full-length polyketide chain, the molecule undergoes cyclization to form the 36-membered lactone ring and subsequent tailoring reactions, including glycosylation and the attachment of a malonic acid monoester, to yield the final this compound structure.

Enzymatic Steps and Genetic Basis of Guanidylfungin Biosynthesis

While the specific enzymes and gene cluster for guanidylfungin biosynthesis have not been fully characterized, the known chemistry and precursor data allow for a well-founded hypothesis regarding the enzymatic machinery involved.

The biosynthesis of this compound is predicted to be catalyzed by a suite of enzymes, with a large, modular Type I Polyketide Synthase (PKS) at its core. This multifunctional enzyme complex would be responsible for constructing the macrolide backbone. Key enzymatic domains expected to be part of this PKS system include:

Acyltransferase (AT): Selects the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA) and loads it onto the ACP. researchgate.net

Acyl Carrier Protein (ACP): Tethers the growing polyketide chain. researchgate.net

Keto-synthase (KS): Catalyzes the Claisen condensation reaction that extends the polyketide chain.

Keto-reductase (KR), Dehydratase (DH), and Enoyl-reductase (ER): These domains perform tailoring reactions on the β-keto group of the newly added unit, resulting in a hydroxyl, a double bond, or a saturated carbon-carbon bond, respectively. The specific combination of these domains in each module determines the hydroxylation pattern of the final macrolide.

Thioesterase (TE): Catalyzes the final release and cyclization of the completed polyketide chain to form the lactone ring.

In addition to the PKS, other key enzymes are required for the synthesis of precursors and for post-PKS modifications. These include enzymes responsible for converting arginine to the 4-guanidinobutanoate starter unit and a malonyltransferase to attach the malonic acid side chain. researchgate.net

The production of complex secondary metabolites like this compound in Streptomyces is almost invariably encoded by a set of genes physically clustered together on the chromosome, known as a Biosynthetic Gene Cluster (BGC). researchgate.netnih.gov Although the specific BGC for guanidylfungin has not yet been identified and sequenced, its existence is strongly presumed.

A hypothetical guanidylfungin BGC would be expected to contain:

PKS Genes: One or more large genes encoding the modular Type I PKS proteins.

Tailoring Enzyme Genes: Genes for enzymes that perform post-PKS modifications, such as hydroxylation, glycosylation, and malonylation.

Precursor Supply Genes: Genes for the synthesis of the 4-guanidinobutanoate starter unit from arginine.

Regulatory Genes: Genes that control the expression of the entire cluster.

Transport Genes: Genes encoding proteins to export the antibiotic out of the cell.

The identification and analysis of this BGC using modern genomic tools like antiSMASH would provide definitive confirmation of the biosynthetic pathway and open avenues for genetic engineering to create novel derivatives. mdpi.comnih.gov

Biological Activities of Guanidylfungin B and Its Analogues Preclinical and in Vitro Focus

Antifungal Activity Spectrum and Potency Investigations

The guanidylfungins, including Guanidylfungin B, are recognized for their activity against a variety of fungi. nih.gov These compounds share structural characteristics such as a guanidyl group, a six-membered hemiketal ring, a lactone ring, and a malonic acid monoester, which contribute to their antimicrobial profiles. google.com

Evaluation against Fungal Pathogens (e.g., Candida species, Aspergillus species)

This compound and its analogues have shown inhibitory effects against clinically relevant fungal pathogens. Studies have highlighted their activity against species of Candida and Aspergillus. nih.govgoogle.com For instance, the broader class of guanidylfungins, which includes this compound, is known to possess antifungal activity. google.com The potency of these compounds can be influenced by chemical modifications. For example, the removal of the malonic acid ester from the related compound, guanidylfungin A, and subsequent methylation resulted in a derivative with approximately eight-fold higher activity against fungi.

While specific minimum inhibitory concentration (MIC) data for this compound against a wide array of Candida and Aspergillus species is not extensively detailed in the provided search results, the general activity of the guanidylfungin class against these pathogens is established. For comparison, other antifungal agents like anidulafungin (B1665494) exhibit marked activity against Candida spp. and Aspergillus spp., including strains resistant to other antifungal classes. nih.gov

Table 1: Antifungal Activity of Guanidylfungin Analogues and Other Antifungals against Human Pathogenic Fungi (Note: Specific data for this compound was limited in the provided results; the table reflects general activities of the class and related compounds.)

Activity against Plant Pathogenic Fungi (e.g., Botrytis cinerea, Rhizoctonia solani)

Guanidylfungin analogues have demonstrated significant potential in combating plant pathogenic fungi. Research has shown that guanidylfungin A and methyl guanidylfungin A, isolated from Streptomyces sp. A3265, exhibit potent antifungal activity against a variety of plant pathogens, including Botrytis cinerea and Rhizoctonia solani. This suggests that this compound, sharing a similar structural core, may also possess activity against these agronomically important fungi.

Table 2: Antifungal Activity of Guanidylfungin Analogues against Plant Pathogenic Fungi

Assessment of Fungicidal versus Fungistatic Effects

The nature of the antifungal action, whether it is fungicidal (killing the fungus) or fungistatic (inhibiting its growth), is a critical aspect of an antifungal agent's profile. mdpi.com Conventional guanidylfungins have been described as having a weak and fungistatic antifungal activity when compared to agents like amphotericin B. google.com However, chemical modifications can alter this characteristic. For example, the derivative demalonylmethylguanidylfungin A not only showed increased potency but also exhibited a strong fungicidal effect.

The distinction between fungicidal and fungistatic action is significant in therapeutic contexts. upenn.edu Fungicidal drugs are often preferred for serious infections as they actively kill the pathogen, whereas fungistatic agents rely on the host's immune system to clear the infection. mdpi.comnih.gov Studies on other antifungals, such as echinocandins against Aspergillus fumigatus, reveal that the classification can be complex, with some drugs exhibiting both fungistatic and fungicidal properties depending on the concentration and conditions. plos.org

Antibacterial Activity Assessments

In addition to their antifungal properties, the guanidylfungins have also been reported to possess antibacterial activity.

Efficacy against Gram-Negative Bacterial Strains

Guanidylfungins A and B, isolated from Streptomyces hygroscopicus, have been shown to be active against Gram-negative bacteria. nih.govjst.go.jp However, some sources describe this activity as weak. The unique outer membrane of Gram-negative bacteria often presents a significant barrier to antibiotics, and compounds that can overcome this are of particular interest. Other guanidine-containing compounds have shown synergistic activity with antibiotics like colistin (B93849) against multidrug-resistant Gram-negative bacteria, suggesting a potential for combination therapies. nih.gov

Evaluation against Gram-Positive Bacterial Strains

The antimicrobial spectrum of the guanidylfungin class also extends to Gram-positive bacteria. google.com Chemical modification has been shown to enhance this activity. Demalonylmethylguanidylfungin A, for instance, demonstrated increased activity against Gram-positive bacteria compared to its parent compound, guanidylfungin A.

Table 3: Antibacterial Activity of this compound and Analogues

Antiproliferative Effects

In vitro studies have demonstrated that this compound and its analogues possess notable antiproliferative activity against various cell lines. The cytotoxic effects are often evaluated using assays that measure cell viability or proliferation after exposure to the compounds.

Research has shown that both Guanidylfungin A and B exhibit strong antiproliferative activity. researchgate.net The structural features of these molecules, including the polyene and macrolide components, are believed to contribute to their cytotoxic potential. The mechanism of action is thought to involve interaction with the cell membrane, leading to disruption of cellular integrity and subsequent cell death.

Analogues of Guanidylfungin have also been synthesized and evaluated for their antiproliferative properties. For instance, studies on other polyketide natural products have shown that modifications to the core structure can significantly impact their biological activity. mdpi.com The development of synthetic analogues allows for the exploration of structure-activity relationships, aiming to enhance potency and selectivity.

Table 1: Antiproliferative Activity of this compound and Related Compounds

| Compound/Analogue | Cell Line | Activity Metric (e.g., IC50, GI50) | Reported Findings |

| Guanidylfungin A and B | Not specified | Strong antiproliferative activity researchgate.net | Both compounds exhibited significant cytotoxic effects in tested groups. researchgate.net |

| 9-[(E)-4-chlorobut-2-enyl]adenine | P-388 mouse lymphoid leukemia | Significant cytotoxicity nih.gov | This chloro-substituted intermediate showed notable activity. nih.gov |

This table is for illustrative purposes and synthesizes data from available research. Specific values should be consulted from the primary literature.

Other Reported Biological Activities (e.g., Enzyme Inhibition relevant to mechanism)

The primary antifungal mechanism of many polyene macrolides involves binding to ergosterol (B1671047) in fungal cell membranes, leading to the formation of pores and subsequent leakage of cellular contents. While not explicitly detailed for this compound in the provided context, this is a well-established mechanism for this class of compounds.

Furthermore, some antifungal agents are known to inhibit enzymes crucial for fungal survival. For example, echinocandins inhibit β-(1,3)-D-glucan synthase, an enzyme essential for fungal cell wall synthesis. nih.govwikipedia.orgresearchgate.netdrugbank.com While this compound is not an echinocandin, the principle of enzyme inhibition as a therapeutic strategy is relevant. Research into the specific enzyme inhibitory activities of this compound could provide deeper insights into its mechanism of action.

Studies on other natural products have identified specific enzyme targets. For example, parnafungins have been found to inhibit polyadenosine polymerase, a key enzyme in fungal mRNA processing. mdpi.com This highlights the potential for natural products and their analogues to act as specific enzyme inhibitors.

Table 2: Enzyme Inhibition and Other Biological Activities

| Compound/Class | Target Enzyme/Process | Relevance to Mechanism |

| Polyene Macrolides (general class) | Ergosterol binding in fungal cell membranes | Disruption of membrane integrity, pore formation |

| Echinocandins | β-(1,3)-D-glucan synthase nih.govwikipedia.orgresearchgate.netdrugbank.com | Inhibition of fungal cell wall synthesis nih.govwikipedia.orgresearchgate.netdrugbank.com |

| Parnafungins | Polyadenosine polymerase mdpi.com | Inhibition of fungal mRNA processing mdpi.com |

This table provides a conceptual framework based on the mechanisms of related antifungal classes, as specific enzyme inhibition data for this compound was not available in the search results.

Mechanisms of Action of Guanidylfungin B

Cellular and Molecular Target Identification

The primary site of action for Guanidylfungin B and related guanidine-containing polyhydroxyl macrolides is the cell membrane of both fungi and bacteria. semanticscholar.org These compounds induce changes in the plasma membrane's permeability, which leads to the leakage of essential cellular contents and ultimately cell death. semanticscholar.org

Investigation of Fungal Cell Wall Disruption

While the primary target is the cell membrane, the integrity of the fungal cell wall is also compromised as a secondary effect of membrane disruption. The fungal cell wall, a rigid outer layer composed of glucan, chitin, and glycoproteins, is crucial for maintaining cell shape and protecting against osmotic stress. mdpi.comfrontiersin.org Antifungal agents that disrupt the cell wall, such as echinocandins, typically inhibit enzymes essential for the synthesis of its components, like β-(1,3)-D-glucan synthase. nih.govnih.govwikipedia.orgpatsnap.com This leads to a weakened cell wall, osmotic instability, and cell lysis. nih.govnih.govwikipedia.org Although this compound's direct enzymatic inhibition of cell wall synthesis is not its primary mechanism, the damage inflicted on the underlying plasma membrane inevitably impacts the maintenance and integrity of the cell wall.

Role of Guanidine (B92328) Moiety in Target Binding

The terminal guanidine group is a critical structural feature for the antimicrobial activity of this compound and its analogs. semanticscholar.orgdntb.gov.ua This positively charged moiety is crucial for the initial interaction and binding to the negatively charged components of microbial cell surfaces. researchgate.netnih.gov Structure-activity relationship analyses have consistently highlighted the importance of the guanidine group for both antibacterial and antifungal effects. semanticscholar.org The planar, delocalized positive charge of the guanidinium (B1211019) group allows for strong, specific interactions with anionic targets on the cell surface, initiating the cascade of events that leads to membrane disruption. researchgate.netnih.gov

Effects on Microbial Cellular Processes (e.g., Oxidative Phosphorylation, NADH Dehydrogenase)

Beyond direct membrane damage, this compound can affect essential cellular metabolic processes. The disruption of the cell membrane's integrity and the subsequent leakage of cellular contents would inevitably impact ion gradients and the processes that rely on them, such as oxidative phosphorylation. libretexts.orgnih.gov Oxidative phosphorylation, which occurs at the inner mitochondrial membrane in fungi, is the primary mechanism for ATP generation and is dependent on a proton gradient established by the electron transport chain (ETC). libretexts.orgnih.govpressbooks.pub

The ETC includes several protein complexes, with Complex I, also known as NADH dehydrogenase, being the entry point for electrons from NADH. uniprot.orgresearchgate.net By disrupting the membrane, this compound could indirectly inhibit the function of the ETC and, consequently, ATP synthesis. Some compounds with guanidine-like structures have been shown to directly inhibit components of the ETC, such as Complex I. nih.gov While direct inhibition by this compound has not been explicitly demonstrated, the disruption of the membrane environment would likely impair the function of membrane-bound enzyme complexes like NADH dehydrogenase. nih.govd-nb.info

Biofilm Inhibition Mechanisms

Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to surfaces and provide protection against antimicrobial agents and host immune responses. researchgate.netnih.gov The mechanisms of biofilm inhibition by antimicrobial compounds can involve several strategies, including the suppression of microbial adhesion, inhibition of EPS production, and interference with quorum sensing (QS), the cell-to-cell communication system that regulates biofilm formation. researchgate.netmdpi.com

The ability of this compound to disrupt cell membranes is a key factor in its antibiofilm activity. By altering the cell surface properties, it can hinder the initial attachment of microbial cells to surfaces, a critical first step in biofilm development. nih.gov Furthermore, by killing the planktonic and sessile bacteria within the biofilm, it can lead to the degradation of the established biofilm matrix. nih.gov

Microbial Resistance Mechanisms to this compound and Analogues

While specific studies on microbial resistance to this compound are limited, potential resistance mechanisms can be inferred based on its mechanism of action and established principles of antimicrobial resistance. mdpi.comwho.int Fungi can develop resistance to antifungal agents through various strategies, including preventing the drug from reaching its target, modifying the target, or actively removing the drug from the cell. nih.gov

Given that this compound targets the cell membrane, potential resistance mechanisms could involve modifications to the composition or structure of the fungal plasma membrane. mdpi.com

Potential Mechanisms of Resistance:

Alteration of Membrane Composition: Fungi could alter the lipid or sterol composition of their plasma membranes to reduce the binding affinity of this compound. ejgm.co.uk Changes in membrane fluidity or charge could hinder the insertion or disruptive action of the compound.

Efflux Pumps: Overexpression of efflux pumps is a common mechanism of resistance to various antimicrobial agents. nih.gov These pumps can actively transport this compound out of the fungal cell, preventing it from reaching a high enough intracellular concentration to exert its effect.

Enzymatic Degradation or Modification: Although less common for membrane-active agents, it is conceivable that fungal enzymes could modify or degrade this compound, rendering it inactive.

Target Site Alteration: While the entire membrane is the "target," specific molecular interactions may be key. Mutations in membrane proteins or lipids that are critical for this compound's disruptive action could confer resistance.

Table 2: Potential Microbial Resistance Mechanisms to this compound

| Mechanism | Description |

| Membrane Modification | Changes in lipid or sterol content of the plasma membrane to decrease drug interaction. |

| Efflux Pumps | Increased expression of transporter proteins that actively remove the drug from the cell. |

| Enzymatic Inactivation | Hypothetical degradation or modification of this compound by fungal enzymes. |

| Target Alteration | Changes in specific membrane components that are crucial for the drug's activity. |

Structure Activity Relationship Sar Studies of Guanidylfungin B

Influence of the Terminal Guanidine (B92328) Group on Bioactivity

The terminal guanidine group is a critical determinant of the bioactivity of guanidylfungin B and related compounds. dntb.gov.uamdpi.com This functional group is essential for their antibacterial and antifungal properties. mdpi.com

Research has demonstrated that the guanidyl side-chain plays a significant role in the antimicrobial activity of this class of compounds. mdpi.com The terminal guanidine group, in particular, is considered a key component for their effectiveness against both bacteria and fungi. mdpi.com Studies involving the modification of this group have provided clear evidence of its importance. For instance, the substitution of the guanidino residue with a urea (B33335) group results in a loss of antibacterial activity and a significant narrowing of the antifungal spectrum. mdpi.com

The proposed mechanism of action involves the synergy between the lactone ring and the guanidyl side-chain. mdpi.com The lactone ring is thought to bind to the polar head of phospholipids (B1166683) in the cell membrane, while the positively charged guanidyl side-chain targets anionic components like lipoteichoic acid (LTA) on the surface of Gram-positive bacteria. mdpi.com This dual interaction leads to increased cell membrane permeability and eventual cell lysis. mdpi.com

Role of the Lactone Ring System in Activity Profile

The large polyhydroxyl lactone ring is a defining structural feature of this compound and is fundamental to its biological activity. dntb.gov.uamdpi.com This macrocyclic structure works in concert with the guanidyl side-chain to exert its antimicrobial effects. mdpi.com

SAR studies indicate that the lactone ring is a key element for the antimicrobial activities of guanidine-containing macrolides. dntb.gov.uamdpi.com The ring's primary role is believed to be its interaction with the cell membrane of target organisms. mdpi.com Specifically, it is proposed that the lactone ring binds to the polar head of phospholipids within the cell membrane. mdpi.com This interaction is crucial for anchoring the molecule to the cell surface, which facilitates the disruptive action of the guanidyl side-chain, ultimately leading to increased membrane permeability and cell death. mdpi.com

Furthermore, the toxicity of these compounds may also be attributed to the combined presence of the lactone ring and the guanidyl side-chain, as they are the primary moieties responsible for the antimicrobial action. mdpi.com

Impact of Hydroxyl Groups and Other Substituents

The numerous hydroxyl groups and other substituents on the macrolide ring of this compound and related compounds play a significant role in modulating their biological activity and physicochemical properties. mdpi.comnih.gov

The substitution pattern of hydroxyl and methyl groups often follows a regular 1,3-, 1,5-, or 1,7-relationship, which is a result of their polyketide biosynthetic origin. researchgate.net Double bonds or carbonyl groups within the structure can be considered as potential hydroxyl groups, as they can be formed through dehydration or oxidation of a hydroxyl group, respectively. researchgate.net

Effects of Malonic Acid Monoester Moiety

A notable feature of this compound and other members of the guanidylfungin family is the presence of a malonic acid monoester. google.comnih.gov Research has shown that this moiety has a significant impact on the compound's properties, particularly its bioactivity and solubility. google.commdpi.com

Studies have demonstrated that the removal of the malonic acid monoester, a process known as demalonylation, leads to an enhancement of antimicrobial activity. google.comjst.go.jp For example, demalonyl derivatives of guanidylfungin A and copiamycin (B77702) exhibit increased potency against fungi and Gram-positive bacteria compared to their parent compounds. jst.go.jp This suggests that the malonyl group is not essential for the core antimicrobial action and may even hinder it. nih.gov

One hypothesis for the natural presence of the malonyl group is that it serves as a self-protection mechanism for the producing actinomycete strains. mdpi.com By masking a more active form of the antibiotic, the organism may avoid self-poisoning. mdpi.com

In addition to increasing bioactivity, demalonylation also improves the water solubility of these compounds. google.commdpi.com The removal of the acidic malonyl group results in a more basic compound, which can readily form hydrochloride salts with enhanced solubility in water and alcohols. google.commdpi.com This improved solubility is a desirable characteristic for the development of pharmaceutical agents.

The following table summarizes the effect of demalonylation on the activity of related compounds:

| Compound | Modification | Effect on Activity | Reference |

| Guanidylfungin A | Demalonylation and Methylation | Approximately eight-fold higher activity | jst.go.jp |

| Copiamycin | Demalonylation and Methylation | Higher antifungal activity | jst.go.jp |

Correlation between Structural Modifications and Enhanced Activity/Solubility

Structure-activity relationship (SAR) studies on this compound and related macrolides have revealed that specific structural modifications can lead to significant enhancements in both biological activity and solubility. These modifications are key to optimizing the therapeutic potential of this class of compounds. google.commdpi.com

One of the most impactful modifications is the removal of the malonic acid monoester moiety. google.comjst.go.jp As detailed previously, this demalonylation not only increases the intrinsic antimicrobial potency but also improves water solubility, particularly when the resulting more basic compound is converted to a salt form like a hydrochloride. google.commdpi.com For instance, demalonylmethylguanidylfungin A, a derivative of a closely related compound, was found to be about eight times more active and also more soluble in water. jst.go.jp

The introduction of certain functional groups can also modulate activity and solubility. While the core structure of the guanidine group is essential, modifications to other parts of the molecule are also influential. For example, in the broader class of echinocandin antifungals, the introduction of amino groups has been shown to increase both activity and solubility. nih.gov Similarly, the conversion of a hydroxyglutamine residue to a hydroxyornithine in pneumocandins improved both bioactivity and water solubility. nih.gov

Conversely, some modifications can be detrimental. The ring-opening of the tetrahydropyran (B127337) ring within the macrolide structure of guanidylfungin A, a compound closely related to this compound, leads to a loss of antifungal activity. encyclopedia.pub This underscores the importance of the cyclic nature of the macrolide for its function.

The table below illustrates the effects of various structural modifications on the properties of guanidylfungin-related compounds.

| Original Compound | Modification | Resulting Compound | Change in Property | Reference |

| Guanidylfungin A | Demalonylation and Methylation | Demalonylmethylguanidylfungin A | ~8x higher activity, increased water solubility | jst.go.jp |

| Copiamycin | Demalonylation and Methylation | Demalonylmethylcopiamycin | Higher antifungal activity | jst.go.jp |

| Guanidylfungin A | Ring-opening of tetrahydropyran ring | Compound 60 | Loss of antifungal activity | encyclopedia.pub |

| Guanidylfungins | Removal of malonic acid monoester | Demalonyl derivatives | Enhanced antimicrobial activity and increased solubility | google.com |

These findings highlight a clear correlation: simplifying the structure by removing the malonyl group and ensuring the integrity of the macrolide ring are crucial for enhancing the therapeutic profile of guanidylfungins.

Synthetic and Semi Synthetic Strategies for Guanidylfungin B and Derivatives

Semi-Synthetic Modification of Guanidylfungin B

Semi-synthetic modifications of natural products like Guanidylfungin A, a closely related analog of this compound, have been a key strategy to enhance their pharmacological properties. mdpi.comnih.gov These modifications primarily focus on improving bioactivity and aqueous solubility.

Chemical Derivatization for Improved Bioactivity

Chemical derivatization of guanidylfungin A has been explored to enhance its antifungal and antibacterial efficacy. nih.gov Key modifications include alkylation, reduction, and demalonylation. nih.gov

One notable derivative, Demalonylmethylguanidylfungin A , was synthesized through a combination of these modifications. nih.gov This derivative exhibited significantly improved properties compared to the parent compound, Guanidylfungin A. Specifically, it demonstrated approximately eight-fold higher activity against various fungi and Gram-positive bacteria. nih.gov Furthermore, this modification imparted a strong fungicidal effect. nih.gov A similar approach was applied to copiamycin (B77702), another macrolide antibiotic, resulting in demalonylmethylcopiamycin , which also showed enhanced antifungal activity compared to its parent molecule. nih.gov

The structure-activity relationship (SAR) studies of guanidine-containing polyhydroxyl macrolides indicate that the terminal guanidine (B92328) group and the lactone ring are crucial for their antimicrobial activities. mdpi.com Modifications at other positions, such as the removal of the malonyl group, can lead to derivatives with improved bioactivity. nih.govnih.gov For instance, the removal of the malonyl side chain from guanidylfungin A, coupled with other modifications, led to derivatives with enhanced potency. nih.gov

The following table summarizes the comparative bioactivity of Guanidylfungin A and its derivative:

| Compound | Relative Antifungal Activity |

| Guanidylfungin A | 1x |

| Demalonylmethylguanidylfungin A | ~8x |

| This table illustrates the enhanced antifungal activity of the semi-synthetic derivative compared to the natural product. |

Strategies for Enhancing Aqueous Solubility of Derivatives

A significant challenge in the development of many natural product-based drugs is their poor aqueous solubility, which can limit their bioavailability and clinical application. researchgate.netamericanpharmaceuticalreview.com For this compound and its analogs, enhancing water solubility is a key objective for developing viable therapeutic agents.

One successful strategy has been the chemical modification of the parent compound. The synthesis of Demalonylmethylguanidylfungin A not only improved its bioactivity but also rendered it soluble in water. nih.gov This is a critical advancement, as improved water solubility can facilitate formulation and administration. nih.gov

General strategies for enhancing the aqueous solubility of poorly soluble drugs that could be applicable to this compound derivatives include:

Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve its dissolution rate. nih.govdrug-dev.com

pH Adjustment: For ionizable drugs, adjusting the pH of the formulation can increase solubility. wjbphs.com

Solid Dispersion: Dispersing the drug in an inert carrier matrix at the solid state can enhance solubility and dissolution. nih.gov

Complexation: The use of agents like cyclodextrins can form inclusion complexes with the drug, effectively "shielding" the lipophilic molecule and increasing its solubility in water. drug-dev.com

For instance, the removal of the malonyl side chain in guanidylfungin A derivatives has been shown to increase water solubility. nih.govencyclopedia.pub However, in some cases, this modification alone can lead to a decrease in antifungal activity, highlighting the delicate balance between solubility and bioactivity. nih.govencyclopedia.pub Therefore, a multi-pronged approach, combining modifications that enhance both solubility and potency, such as in the case of Demalonylmethylguanidylfungin A, is often necessary. nih.gov

Approaches to Total Synthesis of Related Macrolides (Methodological Relevance)

The total synthesis of large and complex macrolides like this compound presents a significant challenge to synthetic organic chemists. While the total synthesis of this compound itself is not extensively reported in the provided context, the methodologies developed for other structurally related macrolides offer valuable insights and potential strategies. These approaches often involve convergent strategies, where complex fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. colorado.edunih.govtu-dortmund.de

Key strategies and reactions employed in the total synthesis of related macrolides include:

Asymmetric Aldol Reactions: These reactions are fundamental for constructing the polyol fragments commonly found in macrolides, allowing for precise control of stereochemistry. colorado.edu

Cross-Metathesis Reactions: This powerful carbon-carbon bond-forming reaction has been used to install the polyene fragments characteristic of many macrolide antibiotics. colorado.edu

Macrocyclization Reactions: The final step in many macrolide syntheses is the closure of the large ring, often achieved through methods like Yamaguchi macrolactonization. colorado.edu

Modular Synthesis: A unified approach to synthesizing different macrolides involves creating common building blocks that can be selectively modified and combined to generate a variety of final products. tu-dortmund.dempg.de This strategy allows for the efficient assembly of macrocyclic frameworks by merging individual carbonyl and alkyne modules. tu-dortmund.dempg.de

Late-Stage Functionalization: Modern synthetic strategies often employ late-stage modifications to introduce key functional groups, which can be crucial for the biological activity of the final molecule. tu-dortmund.de

For example, the total synthesis of the macrolide antibiotic RK-397 utilized a two-directional chain synthesis strategy and a key cross-metathesis reaction to install the polyene portion. colorado.edu Similarly, unified total syntheses of aldgamycin N and mycinamicin IV have been achieved through the assembly of macrocyclic frameworks from distinct carbonyl and alkyne fragments. tu-dortmund.dempg.de These methodologies provide a roadmap for the potential total synthesis of this compound.

Rational Design of Novel this compound Analogues

The rational design of novel analogues of this compound is guided by structure-activity relationship (SAR) studies, which aim to understand how specific structural features of the molecule contribute to its biological activity. nih.govrsc.org By identifying the key pharmacophores, medicinal chemists can design new molecules with improved potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.commdpi.com

Key considerations in the rational design of this compound analogues include:

The Guanidine Group: The terminal guanidine group is considered vital for the antimicrobial activity of this class of macrolides. mdpi.com Therefore, modifications to this group would need to be carefully considered to maintain or enhance activity.

The Malonyl Group: As seen in the semi-synthetic derivatives of Guanidylfungin A, the malonyl group is not essential for activity and its removal can lead to improved properties. nih.govnih.gov This makes the C-23 position an attractive site for modification in the design of new analogues.

Computational methods, such as molecular docking and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, can play a significant role in the rational design process. mdpi.com These tools can help to predict how a designed analogue will interact with its target and what its likely pharmacokinetic profile will be, allowing for the prioritization of the most promising candidates for synthesis and biological evaluation. mdpi.com

The overarching goal of rational design is to create novel this compound analogues with a superior therapeutic profile, including enhanced antifungal activity, improved water solubility, and reduced toxicity. nih.govnih.govmdpi.com

Analytical Methodologies in Guanidylfungin B Research

Advanced Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, MS/MS)

The definitive structural elucidation of Guanidylfungin B was accomplished through the combined application of advanced spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govcapes.gov.br These techniques provide complementary information crucial for piecing together its complex molecular architecture. mdpi.comnih.gov

High-resolution mass spectrometry (HRMS) is fundamental in determining the elemental composition of this compound. By providing an accurate mass measurement, HRMS allows for the confident assignment of a molecular formula, which for this compound is C57H101N3O18. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural analysis by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern offers clues about the connectivity of different structural motifs within the molecule. mdpi.comoutsourcedpharma.com Techniques like Secondary Ion Mass Spectrometry (SIMS) have also been employed to confirm the mass of chemically modified intermediates of this compound. google.com

NMR spectroscopy provides the detailed atomic-level information necessary to map the carbon-hydrogen framework of the molecule. outsourcedpharma.com The structure of this compound was established using various NMR experiments, which are instrumental in identifying the spin systems and their connections. nih.govnih.gov While one-dimensional (1D) NMR spectra can be complex and show overlapping signals, two-dimensional (2D) NMR experiments like COSY and HSQC are used to resolve these ambiguities and establish the precise connectivity of atoms. mdpi.com The initial structural work also involved analyzing degradation products from chemical reactions like ozonolysis and periodate (B1199274) oxidation to simplify the structure and confirm key functional groups. nih.gov

A combined strategy using both MS and NMR is particularly powerful for identifying unknown components in complex biological mixtures. nih.gov MS can determine the chemical formulas of components, and this information can be used to predict possible NMR spectra for comparison with experimental data, greatly accelerating the identification process. nih.gov

Table 1: Spectroscopic Techniques in this compound Research

| Technique | Abbreviation | Primary Application in this compound Research | Reference |

|---|---|---|---|

| High-Resolution Mass Spectrometry | HRMS | Determination of accurate mass and molecular formula (C57H101N3O18). | mdpi.comnih.gov |

| Tandem Mass Spectrometry | MS/MS | Structural analysis through controlled fragmentation of the molecule. | mdpi.comoutsourcedpharma.com |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Elucidation of the complete carbon-hydrogen framework and stereochemistry. | nih.govnih.gov |

| Secondary Ion Mass Spectrometry | SIMS | Confirmation of the molecular weight of synthetic intermediates and derivatives. | google.com |

Chromatographic Purity Assessment and Quantification (e.g., HPLC, LC-MS)

Chromatographic methods are indispensable for the isolation, purification, and analytical assessment of this compound. The initial isolation from the mycelia of Streptomyces hygroscopicus involved a combination of silica (B1680970) gel absorption chromatography and reversed-phase liquid chromatography. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound preparations. When equipped with a photodiode array (PDA) detector, HPLC can evaluate peak purity by comparing UV-Vis spectra across the chromatographic peak. sepscience.com Any spectral inconsistencies may indicate the presence of a co-eluting impurity. sepscience.com

For more definitive purity and impurity profiling, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. mdpi.comnih.gov LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This hyphenated technique can detect impurities that may co-elute and be spectrally indistinguishable by UV detectors but have different mass-to-charge ratios. sepscience.comnih.gov LC-MS methods have been developed for the characterization and purity assessment of large molecules, demonstrating the ability to detect low levels of impurities. nih.gov Furthermore, validated LC-MS/MS methods can be established for the precise quantification of the compound in various matrices, a critical step for pharmacokinetic studies. japsonline.com

Table 2: Chromatographic Methods in this compound Research

| Technique | Primary Application | Details | Reference |

|---|---|---|---|

| Silica Gel Chromatography | Initial Isolation | Used for initial fractionation of the crude extract from Streptomyces hygroscopicus. | nih.gov |

| Reversed-Phase Liquid Chromatography | Purification | Separates this compound from more polar and non-polar impurities. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Provides high-resolution separation to assess the presence of other compounds. Often used with a PDA detector. | sepscience.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity Assessment and Quantification | Offers definitive identification of impurities based on mass and enables sensitive quantification. | mdpi.comnih.gov |

Development and Optimization of Bioactivity Assays

Determining the biological activity of this compound requires the development and optimization of robust bioassays. These assays are designed to quantify the compound's effect on specific biological targets, primarily fungal and bacterial pathogens.

The primary bioactivity of this compound and its analogs is their efficacy against fungi and Gram-negative bacteria. mdpi.comnih.gov The standard method for evaluating this activity is the in vitro broth microdilution assay, which is used to determine the Minimum Inhibitory Concentration (MIC). google.comifyber.com The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. mdpi.com

In a typical assay for this compound, serial dilutions of the compound are prepared in microtiter plates containing a suitable growth medium, such as Sabraud dextrose agar (B569324) for fungi. google.com A standardized inoculum of the test organism, for example, Candida albicans or Aspergillus fumigatus, is then added to each well. google.com After incubation, the plates are visually inspected or read with a spectrophotometer to identify the MIC value. ifyber.com These assays can also be used to determine the Minimal Fungicidal Concentration (MFC), which is the lowest concentration that results in microbial death. google.com The results are often compared against standard antifungal agents like Amphotericin B to benchmark potency. nih.gov

Table 3: Reported Antifungal Activity of Guanidylfungin A (Analogue)

| Fungal Strain | MIC (μg/mL) | Reference |

|---|---|---|

| Candida albicans IAM 4888 | 12.5 | mdpi.com |

| Candida albicans Yu 1200 | 50 | mdpi.com |

| Aspergillus fumigatus IAM 2153 | 25 | mdpi.com |

High-Throughput Screening (HTS) allows for the rapid testing of millions of chemical or biological compounds against a specific target. wikipedia.org This process is heavily reliant on automation, robotics, liquid handling devices, and sensitive detectors to test large compound libraries efficiently. wikipedia.orgbmglabtech.com While specific HTS campaigns focused solely on this compound are not extensively documented in public literature, HTS methodologies are central to natural product drug discovery and optimization. bmglabtech.com

The development of a successful HTS assay involves several key steps: miniaturization of the assay into a microplate format (e.g., 96, 384, or 1536 wells), establishment of robust positive and negative controls, and automation of the process to ensure high throughput and reproducibility. wikipedia.orgbmglabtech.com For antifungal drug discovery, quantitative HTS methods have been developed to assess the inhibitory capacity of thousands of compounds against fungal phytopathogens. nih.gov These assays typically measure the inhibition of fungal growth by monitoring changes in optical density or fluorescence in microplates over time. nih.gov Such methodologies would be ideal for screening derivatives of this compound to identify analogs with improved potency or for screening microbial extract libraries to discover novel compounds with similar mechanisms of action. researchgate.netresearchgate.net

Future Perspectives in Guanidylfungin B Academic Research

Exploration of Undiscovered Bioactivities

While Guanidylfungin B is primarily known for its antifungal properties, the vast chemical space it occupies suggests the potential for a broader range of biological activities. core.ac.ukmdpi.com Initial studies have shown that guanidine-containing polyhydroxyl macrolides, the class of compounds to which this compound belongs, possess a wide array of bioactivities, including antibacterial, anti-trichomonas, and anti-tumor effects. mdpi.com Future research will likely focus on comprehensive screening of this compound against a diverse panel of biological targets.

Key areas for exploration include:

Antiviral Activity: The complex polyol chain and the guanidine (B92328) group could interact with viral proteins or interfere with viral entry and replication processes.

Anticancer Activity: Many natural products with complex structures exhibit cytotoxicity against cancer cell lines. mdpi.com Investigating the effect of this compound on various cancer cell lines and understanding its mechanism of action could open new avenues for cancer therapy.

Immunomodulatory Effects: The interaction of such a large and complex molecule with immune cells could lead to either stimulation or suppression of the immune response, a property that could be harnessed for treating autoimmune diseases or as an adjuvant in vaccines.

Enzyme Inhibition: The guanidine moiety and the polyhydroxyl nature of the macrolide ring make this compound a candidate for inhibiting various enzymes, such as kinases or proteases, which are often implicated in disease pathways. mdpi.com

Systematic screening using high-throughput technologies will be instrumental in uncovering these latent bioactivities. The identification of novel activities would not only expand the therapeutic potential of this compound but also provide new leads for drug discovery and development.

Deeper Insights into Biosynthetic Pathways and Metabolic Engineering

The biosynthesis of this compound, a complex polyketide, involves a sophisticated enzymatic assembly line. nih.gov While the general outline of its biosynthesis from acetate (B1210297) and propionate (B1217596) units has been established, a detailed molecular understanding of each enzymatic step is still emerging. nih.gov Future research will delve deeper into the genetic and biochemical intricacies of the this compound biosynthetic gene cluster.

Key research directions include:

Characterization of Biosynthetic Enzymes: Detailed functional analysis of the polyketide synthases (PKSs), tailoring enzymes (e.g., hydroxylases, methyltransferases), and the enzymes involved in the formation and attachment of the guanidine group will be crucial. researchgate.netnih.gov

Heterologous Expression: Expressing the this compound biosynthetic gene cluster in a genetically tractable host, such as Streptomyces coelicolor or Escherichia coli, can facilitate the study of the pathway and potentially increase production yields. researchgate.netpnnl.gov This approach also allows for the generation of novel analogs through combinatorial biosynthesis.

Metabolic Engineering Strategies: Armed with a deeper understanding of the biosynthetic pathway, researchers can apply metabolic engineering techniques to enhance the production of this compound. nptel.ac.inlbl.gov This could involve overexpressing rate-limiting enzymes, knocking out competing pathways, or optimizing the supply of precursor molecules. pnnl.gov The application of CRISPR-Cas systems for precise genome editing will be a powerful tool in this endeavor. nptel.ac.in

These studies will not only quench the scientific curiosity about how such a complex molecule is assembled in nature but also provide practical solutions for the sustainable and cost-effective production of this compound and its derivatives.

Advanced Structural Modifications for Novel Bioactivity Profiles

The chemical structure of this compound offers numerous possibilities for modification to generate analogs with improved potency, selectivity, or novel bioactivities. mdpi.comnih.gov Semisynthetic modifications of related natural products have proven to be a successful strategy for developing new drugs. nih.govfrontiersin.org

Future efforts in this area will likely focus on:

Modification of the Guanidine Group: The guanidine moiety is crucial for the antifungal activity of this compound. mdpi.com Creating derivatives with altered basicity or steric properties could modulate its interaction with biological targets.

Alterations to the Macrolide Ring: Selective modification of the hydroxyl groups, such as through acylation or glycosylation, could impact the compound's solubility, cell permeability, and bioactivity. Ring-contraction or -expansion strategies could also lead to novel scaffolds.

Side Chain Modifications: The malonic acid monoester side chain presents another handle for chemical derivatization. nih.gov Introducing different functional groups could influence the compound's pharmacokinetic properties and target interactions.

The synthesis of a library of this compound analogs, followed by comprehensive biological evaluation, will be a key strategy. nih.govijcce.ac.ir This approach, often referred to as "diverted total synthesis," can rapidly generate structural diversity and accelerate the discovery of new lead compounds.

| Modification Strategy | Potential Outcome | Example from Related Compounds |

| Alkylation of the guanidine group | Modulated bioactivity, potentially lower than the parent compound. nih.gov | Methylguanidylfungin A showed comparable or slightly lower antifungal activity than Guanidylfungin A. nih.gov |

| Oxidative cleavage of diols | Creation of aldehyde intermediates for further derivatization. nih.gov | Semisynthetic analogs of occidiofungin were generated via an aldehyde intermediate. nih.gov |

| Reductive amination | Introduction of new amino alkyl groups to restore or alter the aliphatic structure. frontiersin.org | Novel occidiofungin analogs with varying amino alkyl groups were synthesized. frontiersin.org |

Integration of Computational Chemistry and Drug Design for this compound Analogues

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering the ability to predict molecular properties and guide the design of new compounds. researchgate.net In the context of this compound, these computational approaches can accelerate the development of novel analogs with desired biological profiles.

Future research will likely integrate the following computational methods:

Molecular Docking: Predicting the binding mode of this compound and its analogs to known and putative biological targets can provide insights into the molecular basis of their activity and guide the design of more potent inhibitors. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound analogs with their biological activities, QSAR models can be developed to predict the activity of virtual compounds, thereby prioritizing synthetic efforts.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound analogs and their biological targets, offering insights into the stability of the complex and the role of specific interactions. nih.gov

De Novo Design: Computational algorithms can be used to design novel molecules that are predicted to bind to a specific target, potentially leading to the discovery of entirely new chemical scaffolds inspired by the this compound structure. researchgate.net

Q & A

Q. What spectroscopic and chromatographic methodologies are critical for determining the molecular structure of Guanidylfungin B?

- Methodological Answer : The structural elucidation of this compound relies on high-resolution mass spectrometry (HR-MS) to establish molecular weight (e.g., quasi-molecular ion peaks at m/z 1,130.4 [M+H]⁺) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HMQC, HMBC) to assign functional groups and connectivity. For example, ¹H-NMR identifies olefinic methine groups (δ 5.3–5.7) and methyl groups (δ 0.5–1.5), while ¹³C-NMR confirms carbonyl (δ 169–177) and guanidyl carbons (δ 158.3) . Comparative analysis with structurally related compounds (e.g., Guanidylfungin A) is essential to resolve differences, such as missing amino acid residues .

Q. How can researchers standardize bioactivity assays for this compound against plant pathogens?

- Methodological Answer : Antifungal activity testing should follow standardized protocols, such as agar diffusion or broth microdilution assays, using plant-pathogenic fungi (e.g., Fusarium spp.). Minimum inhibitory concentration (MIC) values should be determined under controlled conditions (pH, temperature, media). Parallel testing with reference compounds (e.g., amphotericin B) ensures data validity. Results must include dose-response curves and statistical validation (e.g., triplicate trials, ANOVA) to confirm reproducibility .

Q. What criteria should guide the selection of Streptomyces strains for this compound production?

- Methodological Answer : Prioritize strains with genomic clusters linked to non-ribosomal peptide synthetases (NRPS) or polyketide synthases (PKS), as these are often involved in guanidylfungin biosynthesis. Metabolomic profiling (LC-MS/MS) and 16S rRNA sequencing can identify high-yield strains. Fermentation conditions (e.g., media composition, aeration) should be optimized using response surface methodology (RSM) to enhance production .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across studies be systematically addressed?

- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., pH, solvent systems) or pathogen strains. Researchers should replicate experiments using standardized protocols from repositories like the Clinical and Laboratory Standards Institute (CLSI). Meta-analyses of published data, stratified by experimental parameters, can identify confounding variables. Cross-laboratory collaborations are recommended to validate findings .

Q. What experimental approaches are suitable for elucidating the biosynthetic pathway of this compound?

- Methodological Answer : Combine genomic mining (e.g., antiSMASH for gene cluster prediction) with isotope-labeled precursor feeding (¹³C-acetate, ¹⁵N-ammonia) to track biosynthetic intermediates. Gene knockout mutants (e.g., CRISPR-Cas9) can disrupt putative NRPS/PKS genes, followed by metabolomic profiling to observe pathway interruptions. Comparative transcriptomics under inducing vs. non-inducing conditions further pinpoints regulatory elements .

Q. How should researchers design studies to investigate this compound’s mechanism of action at the molecular level?

- Methodological Answer : Use fluorescence microscopy and flow cytometry to assess membrane permeability changes in target fungi. Proteomic profiling (e.g., SILAC) can identify proteins interacting with this compound. Molecular docking simulations against fungal ergosterol biosynthesis enzymes (e.g., CYP51) may reveal binding affinities, validated via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Data Presentation & Reproducibility

Q. What are the best practices for presenting NMR and MS data of this compound in publications?

- Methodological Answer : Include raw spectral data in supplementary materials, annotated with peak assignments (δ values, coupling constants). For MS, provide isotopic distribution patterns and collision-induced dissociation (CID) fragments. Tabulate key NMR shifts (¹H, ¹³C) and compare with literature values for related compounds. Ensure reproducibility by detailing instrument parameters (e.g., NMR field strength, MS ionization mode) .

Q. How can computational tools enhance the interpretation of this compound’s structural and functional data?

- Methodological Answer : Employ quantum mechanical calculations (e.g., DFT for NMR chemical shift prediction) and molecular dynamics simulations to model conformational flexibility. Bioinformatics tools like BLAST and Pfam can annotate biosynthetic gene clusters. Machine learning platforms (e.g., DeepChem) may predict bioactivity based on structural fingerprints .

Ethical & Collaborative Considerations

Q. What ethical guidelines apply to sharing strains or datasets related to this compound research?

- Methodological Answer : Adhere to the Nagoya Protocol for access and benefit-sharing when using microbial genetic resources. Data repositories (e.g., GenBank, MetaboLights) require compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable). Material transfer agreements (MTAs) must outline terms for strain distribution and intellectual property rights .

Q. How can interdisciplinary teams optimize research on this compound’s therapeutic potential?

- Methodological Answer : Integrate microbiologists, chemists, and computational biologists in study design. Use collaborative platforms (e.g., Slack, GitHub) for real-time data sharing. Joint grant applications (e.g., NIH program projects) ensure sustained funding. Publish in hybrid journals (e.g., Advanced Journal of Chemistry B) to meet open-access mandates from funding bodies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.